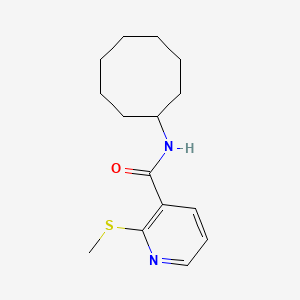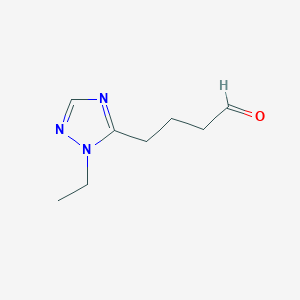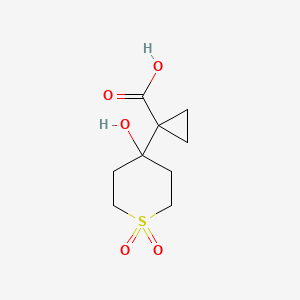![molecular formula C10H14ClF2NO2 B13552479 1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride is a chemical compound known for its unique structure and properties. It contains a difluoromethoxy group, which is a significant feature in medicinal chemistry due to its influence on the compound’s biological activity and stability. This compound is used in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride typically involves multiple steps. One common method starts with the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration using a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene. Finally, hydrogenation reduction of this nitro compound yields the desired amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)phenylacetylene
- 1-[4-(Difluoromethoxy)phenyl]ethanamine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
Uniqueness
1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H14ClF2NO2 |
|---|---|
Molecular Weight |
253.67 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]-2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C10H13F2NO2.ClH/c1-14-6-9(13)7-3-2-4-8(5-7)15-10(11)12;/h2-5,9-10H,6,13H2,1H3;1H |
InChI Key |
CFFIOYRANGYYML-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC(=CC=C1)OC(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


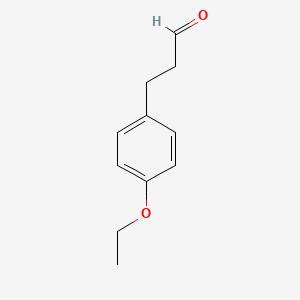
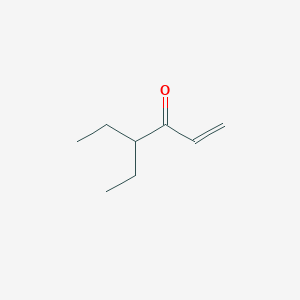
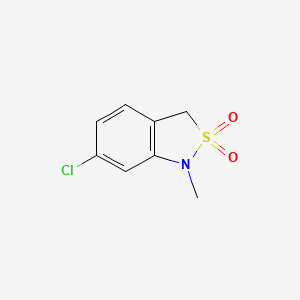
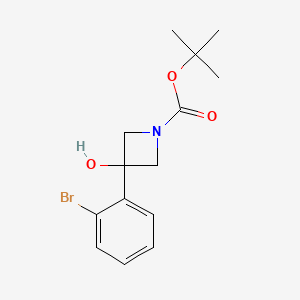

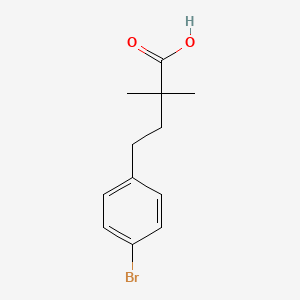

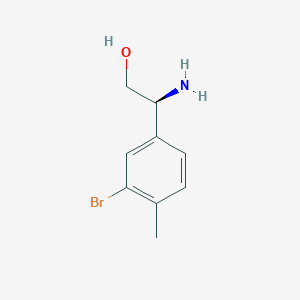

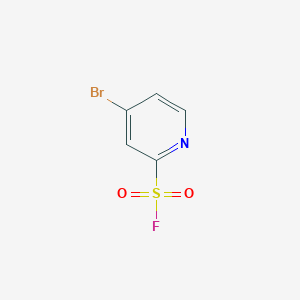
![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)
